![molecular formula C24H27P B039560 Tris(2,5-dimethylphenyl)phosphine CAS No. 115034-38-3](/img/structure/B39560.png)
Tris(2,5-dimethylphenyl)phosphine
Overview
Description
Scientific Research Applications
Transition Metal Catalysis
Tris(2,5-dimethylphenyl)phosphine: is widely used as a ligand in transition metal catalysis . Its bulky nature allows for the stabilization of metal centers and can influence the reactivity and selectivity of metal-catalyzed reactions. This application is crucial in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.
Organocatalysis
In organocatalysis, tris(2,5-dimethylphenyl)phosphine acts as a Lewis base, facilitating various organic transformations . It can activate substrates by forming adducts with electrophiles, which are then more susceptible to nucleophilic attack. This is particularly useful in asymmetric synthesis, where the creation of chiral centers is important.
Reducing Agent in Biological Studies
This phosphine compound serves as a mild reducing agent, particularly in disulfide bond reduction in biological and medical studies . It is used to reduce disulfide bonds in peptides and proteins, which is essential for studying protein structure and function.
Deoxygenative Reagent in Organic Synthesis
Tris(2,5-dimethylphenyl)phosphine: is employed as a deoxygenative reagent in organic synthesis . It can be used to remove oxygen-containing functional groups from molecules, which is a key step in the synthesis of certain hydrocarbons and in the preparation of deoxygenated analogs of natural products.
Synthesis of Luminescent Complexes
The compound finds application in the synthesis of luminescent copper (I) complexes . These complexes have potential uses in light-emitting devices, bioimaging, and as sensors due to their luminescent properties.
Gas-Constructed Vesicular Systems
Tris(2,5-dimethylphenyl)phosphine: is a component in the creation of Frustrated Lewis Pairs (FLPs) for gas-constructed vesicular systems . These systems have implications in gas storage and separation technologies, showcasing the material’s versatility in advanced application areas.
Safety and Hazards
Mechanism of Action
Target of Action
Tris(2,5-dimethylphenyl)phosphine is a type of tertiary phosphine . It is often used as a ligand or catalyst in organic synthesis reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the reaction process and influences the outcome.
Mode of Action
The compound interacts with its targets by acting as a ligand, binding to a central atom in a coordination complex . This interaction can facilitate various organic reactions, such as hydrogenation and coupling reactions .
Biochemical Pathways
The exact biochemical pathways affected by Tris(2,5-dimethylphenyl)phosphine are dependent on the specific reactions it is involved in. As a catalyst, it can accelerate a wide range of reactions and influence multiple pathways. For instance, it can promote hydrogenation reactions, which are crucial in various biochemical processes .
Pharmacokinetics
As a phosphine compound, it is likely to have low water solubility and high solubility in organic solvents . These properties can affect its bioavailability and distribution in biological systems.
Result of Action
The molecular and cellular effects of Tris(2,5-dimethylphenyl)phosphine’s action are largely dependent on the specific reactions it catalyzes. In general, as a catalyst, it can facilitate reactions to proceed more efficiently and selectively, leading to desired products .
Action Environment
The action, efficacy, and stability of Tris(2,5-dimethylphenyl)phosphine can be influenced by various environmental factors. For instance, it is stable under normal temperature but may react with strong oxidizing agents . Its solubility in different solvents can also affect its action and efficacy .
properties
IUPAC Name |
tris(2,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-16-7-10-19(4)22(13-16)25(23-14-17(2)8-11-20(23)5)24-15-18(3)9-12-21(24)6/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAYGTMPJQOOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)P(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370554 | |
Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,5-dimethylphenyl)phosphine | |
CAS RN |
115034-38-3 | |
Record name | TRIS(2,5-DIMETHYLPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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